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Compound of Interest

Compound Name: AZD 4017

Cat. No.: B1684383

Introduction

AZD4017 is a potent, selective, and orally bioavailable small molecule inhibitor of the enzyme
11B-hydroxysteroid dehydrogenase type 1 (113-HSD1).[1][2][3] This enzyme plays a crucial
role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to
active cortisol.[2][4] By inhibiting 113-HSD1, AZD4017 reduces local cortisol concentrations in
key metabolic tissues such as the liver, adipose tissue, and skeletal muscle, without affecting
the systemic anti-inflammatory actions of glucocorticoids.[2] This targeted mechanism has led
to its investigation in a range of metabolic and endocrine-related disorders, including
nonalcoholic fatty liver disease (NAFLD), idiopathic intracranial hypertension (IIH), and
impaired wound healing in type 2 diabetes.[5][6][7][8][9]

Chemical Structure and Properties

AZD4017, with the IUPAC name 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-(propylsulfanyl)pyridin-2-
yl]piperidin-3-yl]acetic acid, is a nicotinic amide-derived carboxylic acid.[3][5][10] Its chemical

and physical properties are summarized below.

Table 1: Chemical Identifiers for AZD4017
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Identifier Value

2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-

IUPAC Name propylsulfanyl-2-pyridinyl]piperidin-3-yl]acetic
acid[10]
CAS Number 1024033-43-9[3][10]
Molecular Formula C22H33N303S[3][5][10]
CCCSC1=C(C=CC(=N1)N2CCC--INVALID-
SMILES
LINK--CC(=0)0O)C(=O)NC3CCCCC3[10]
InChl Key NCDZABJPWMBMIQ-INIZCTEOSA-N][3][10]

Table 2: Physicochemical Properties of AZD4017

Property Value

Molecular Weight 419.58 g/mol [3][10]
Appearance Solid powder([3]
Purity >98%][3]

Soluble in a formulation of 10% DMSO, 40%
Solubility PEG300, 5% Tween-80, and 45% Saline (= 2.08
mg/mL)[1]

Pharmacology

AZD4017 is a highly potent and selective inhibitor of human 113-HSDL1. Its pharmacological
profile demonstrates excellent selectivity against related enzymes, making it a precise tool for
studying the effects of 113-HSD1 inhibition.

Table 3: Pharmacological Data for AZD4017

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/24946280
https://www.medkoo.com/products/6559
https://pubchem.ncbi.nlm.nih.gov/compound/24946280
https://www.medkoo.com/products/6559
https://go.drugbank.com/drugs/DB14875
https://pubchem.ncbi.nlm.nih.gov/compound/24946280
https://pubchem.ncbi.nlm.nih.gov/compound/24946280
https://www.medkoo.com/products/6559
https://pubchem.ncbi.nlm.nih.gov/compound/24946280
https://www.medkoo.com/products/6559
https://pubchem.ncbi.nlm.nih.gov/compound/24946280
https://www.medkoo.com/products/6559
https://www.medkoo.com/products/6559
https://www.medchemexpress.com/AZD_4017.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Parameter

Value

Species/Assay

IC50 (11B-HSD1)

7 nM[L][11][12]

Human

IC50 (11B-HSD1)

2 NM[1][11]

Human Adipocytes

IC50 (11B-HSD1)

29 nM[1][13]

Cynomolgus Monkey

IC50 (11B-HSD2)

>30 pM[L][11][12]

Human

IC50 (17B-HSD1)

>30 uM[1][11][12]

Human

IC50 (17B-HSD3)

>30 uM[1][11][12]

Human

Signaling Pathway

The primary mechanism of action of AZD4017 is the inhibition of 113-HSD1, which is highly
expressed in metabolic tissues. This enzyme catalyzes the conversion of inactive cortisone to
the active glucocorticoid, cortisol. Cortisol then binds to the glucocorticoid receptor (GR),
leading to various metabolic effects. By blocking this conversion, AZD4017 effectively reduces
intracellular cortisol levels and subsequent GR activation in target tissues.[2]
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Figure 1: Signaling pathway of AZD4017 action.

Experimental Protocols

1. In Vitro Enzyme Inhibition Assay (HTRF)
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A cortisol competitive homogeneous time-resolved fluorescence assay (HTRF) is utilized to
determine the in vitro potency of AZD4017 against 113-HSD1.[12]

 Principle: The assay measures the displacement of a fluorescently labeled cortisol tracer
from the 113-HSD1 enzyme by the inhibitor.

o Methodology:

o Recombinant human 11p3-HSD1 enzyme is incubated with a fluorescently labeled cortisol
tracer and a specific antibody.

o Varying concentrations of AZD4017 are added to the reaction mixture.
o The reaction is allowed to reach equilibrium.

o The HTRF signal is read on a compatible plate reader. The signal is inversely proportional
to the amount of tracer displaced by the inhibitor.

o IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
equation.

2. Human Adipocyte 113-HSD1 Activity Assay

To assess the potency of AZD4017 in a key target tissue, its inhibitory activity is measured in
isolated human adipocytes.[1]

e Principle: Measures the conversion of cortisone to cortisol in primary human fat cells.
e Methodology:

o Adipose tissue is obtained from nondiabetic volunteers via biopsy.

o Adipocytes are isolated by collagenase digestion.

o Isolated adipocytes are incubated with cortisone in the presence of varying concentrations
of AZD4017.

o After incubation, the concentration of cortisol produced is quantified using LC-MS/MS.
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o The IC50 value is determined from the dose-response curve.

3. Clinical Trial Protocol for Idiopathic Intracranial Hypertension (l1H)

A double-blind, randomized, placebo-controlled trial design has been used to evaluate the
efficacy and safety of AZD4017 in patients with 11H.[4][7][14][15]
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Figure 2: Workflow for an AZD4017 clinical trial in IIH.

* Primary Outcome: The primary endpoint is the change in intracranial pressure from baseline
to 12 weeks, as measured by lumbar puncture.[14][15]
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e Secondary Outcomes: These include changes in IIH symptoms, visual function, papilledema,
headache frequency, and safety and tolerability assessments.[14][15]

» Dosage: Participants receive 400 mg of AZD4017 or a matching placebo orally twice daily for
12 weeks.[4][14]

Clinical Development

AZD4017 has been evaluated in several Phase Il clinical trials for various indications:

e |diopathic Intracranial Hypertension (lIH): Studies have investigated whether AZD4017 can
reduce intracranial pressure in patients with 11H.[4][7][16][17]

» Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH): A
study assessed the effect of AZD4017 on hepatic fat and cortisol production in patients with
NAFLD or NASH.[6] The trial demonstrated effective blocking of hepatic 113-HSD1 activity.

[6]

o Type 2 Diabetes Mellitus: Research has explored the potential of AZD4017 to improve
wound healing and skin integrity in adults with type 2 diabetes.[3][9]

« latrogenic Cushing's Syndrome: A trial evaluated if AZD4017 could mitigate the adverse
metabolic effects of prescribed glucocorticoids like prednisolone.[18]

While AZD4017 has shown target engagement and some beneficial effects on metabolic
parameters, its development status for specific indications may vary.[4][6][8] Researchers
should consult clinical trial registries for the most current information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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